molecular formula C20H12O4S2 B1621796 5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone CAS No. 229949-64-8

5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone

Cat. No.: B1621796
CAS No.: 229949-64-8
M. Wt: 380.4 g/mol
InChI Key: BQPAVUCZTHBGEU-UHFFFAOYSA-N
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Description

5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone is a complex organic compound with the molecular formula C20H12O4S2. It is known for its unique structure, which includes a thianthrene core with four ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the thianthrene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,i]thianthrene-5,7,12,14-tetrone: Lacks the tetrahydro modification but shares a similar core structure.

    Thianthrene derivatives: Various derivatives with different substituents on the thianthrene core.

Uniqueness

5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone is unique due to its tetrahydro modification, which can influence its chemical reactivity and biological activity. This modification may enhance its stability and solubility, making it more suitable for certain applications .

Properties

IUPAC Name

2,13-dithiapentacyclo[12.8.0.03,12.05,10.016,21]docosa-5,7,9,16,18,20-hexaene-4,11,15,22-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O4S2/c21-13-9-5-1-2-6-10(9)14(22)18-17(13)25-19-15(23)11-7-3-4-8-12(11)16(24)20(19)26-18/h1-8,17-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPAVUCZTHBGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)SC4C(S3)C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376735
Record name 5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229949-64-8
Record name 5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Reactant of Route 2
5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Reactant of Route 3
5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Reactant of Route 4
5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Reactant of Route 5
5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Reactant of Route 6
5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone

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